molecular formula C9H9NO4 B1266908 Methyl 3-methyl-4-nitrobenzoate CAS No. 24078-21-5

Methyl 3-methyl-4-nitrobenzoate

Cat. No.: B1266908
CAS No.: 24078-21-5
M. Wt: 195.17 g/mol
InChI Key: IEFONJKJLZFGKQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-4-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise temperature control to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 3-methyl-4-aminobenzoate.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products:

    Reduction: Methyl 3-methyl-4-aminobenzoate.

    Substitution: Methyl 3-methyl-4-methoxybenzoate.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studies of enzyme activity and receptor binding .

Comparison with Similar Compounds

Methyl 3-methyl-4-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

The presence of the methyl group at the third position in this compound makes it unique, as it influences the compound’s reactivity and interaction with other molecules, providing distinct advantages in certain applications.

Properties

IUPAC Name

methyl 3-methyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFONJKJLZFGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946915
Record name Methyl 3-methyl-4-nitrobenzoate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24078-21-5
Record name Benzoic acid, 3-methyl-4-nitro-, methyl ester
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Record name 24078-21-5
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Record name Methyl 3-methyl-4-nitrobenzoate
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Record name Benzoic acid, 3-methyl-4-nitro-, methyl ester
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Synthesis routes and methods I

Procedure details

In a 5-liter three-necked round-bottomed flask equipped with a reflux condenser, overhead stirrer and gas inlet, was placed 300 g of 3-methyl-4-nitrobenzoic acid and 3 l of methanol. To the resulting well-stirred solution was bubbled in 20.8 g of hydrogen chloride and the resulting mixture was refluxed for 3 hours. The reaction mixture was cooled to room temperature and allowed to stand overnight. The expected methyl 3-methyl-4-nitrobenzoate precipitated as light yellow crystals, which were collected by suction filtration yielding after drying 259.3 g. This solid was used as such in the next step.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3-methyl-4-nitrobenzoic acid (100 g, 0.55 mole) in methanol (400 ml) was added thionyl chloride (36 g, 0.30 mole), over a period of 1 hour (the temperature of the reaction mixture rising to about 35°-40° C.). The mixture was heated to reflux for 1.5 hours, then cooled to 50°-55° C. and maintained at this temperature for 30 minutes prior to cooling to ambient temperature. Water (100 ml) was added over 30 minutes, with cooling applied to maintain the temperature at 20°-25° C. Filtration was followed by washing of the solid with water (2×100 ml), and drying at 40° C. under vacuum, to afford 103 g (95%) of methyl 3-methyl-4-nitrobenzoate as a yellow solid; m.p. 83°-85° C.; NMR (250 MHz, CDCl3), 2.62 (s, 3H, ArCH3), 3.98 (s, 3H, CO2CH3), 8.01 (m, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Methyl-4-nitrobenzoic acid (67 g, 0.37 mole) is added to a mixture of dimethylacetamide (300 ml), iodomethane (85 g, 1.0 mole) and anhydrous sodium bicarbonate (84 g, 1.0 mole). The mixture is stirred and heated at reflux for two hours. The mixture is cooled, and filtered and the solids are washed with methanol before being discarded. The filtrate and washings are evaporated to a residue which crystallizes. Recrystallization from diethyl ether gives pure methyl 3-methyl-4-nitrobenzoate, 65.1 g, m.p. 73°-75.5° C.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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